

DR4485 Hydrochloride: A Potential Therapeutic Agent Targeting the 5-HT7 Receptor

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Compound of Interest

Compound Name: DR4485 hydrochloride

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Abstract

DR4485 hydrochloride is a potent, selective, and orally bioavailable antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. Emerging preclinical evidence suggests its potential therapeutic utility in a range of disorders, including cancer and neurological conditions. This document provides a comprehensive overview of the current understanding of **DR4485 hydrochloride**, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction

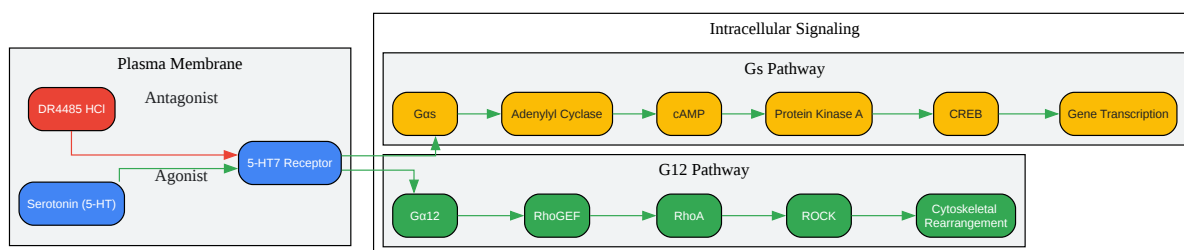
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), particularly in regions associated with learning, memory, and mood, such as the hippocampus, thalam, and hypothalamus.^[1] It is also found in the gastrointestinal tract and vascular system. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, and neuronal plasticity. ^[1] Its dysregulation has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. **DR4485 hydrochloride** has emerged as a key pharmacological tool to investigate the physiological and pathological roles of the 5-HT7 receptor and as a potential lead compound for drug development.

Mechanism of Action

DR4485 hydrochloride exerts its pharmacological effects by selectively blocking the 5-HT₇ receptor. The 5-HT₇ receptor primarily signals through the Gs alpha subunit (G_s) of the heterotrimeric G-protein complex. Activation of G_s leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] This second messenger can then activate protein kinase A (PKA) and other downstream effectors.

Additionally, the 5-HT₇ receptor can couple to the G12 alpha subunit (G₁₂), which activates the Rho family of small GTPases.[2] This pathway is involved in regulating cell morphology, migration, and proliferation. By antagonizing the 5-HT₇ receptor, **DR4485 hydrochloride** inhibits these downstream signaling cascades.

Signaling Pathway of the 5-HT₇ Receptor



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Caption: 5-HT₇ receptor signaling pathways.

Potential Therapeutic Applications

Preclinical studies have investigated the therapeutic potential of **DR4485 hydrochloride** in several disease models.

Oncology: Glioblastoma

A study by Gerd et al. (2021) demonstrated that **DR4485 hydrochloride** induces autophagy and cell death in glioma cells. This suggests a potential application in the treatment of glioblastoma, an aggressive form of brain cancer. While the full study is required for detailed quantitative analysis, the initial findings indicate that **DR4485 hydrochloride** at concentrations of 6 μM or 8 μM can trigger these anti-cancer effects.

Neuroscience: Neuromodulation and Synaptic Plasticity

Research has shown that **DR4485 hydrochloride** can modulate synaptic function. For instance, it has been observed to decrease the total recycling pool of synaptic vesicles. This suggests a role in modulating neurotransmitter release and synaptic plasticity, which could be relevant for treating neurological and psychiatric disorders. Further investigation is needed to elucidate the specific therapeutic implications.

Preclinical Data

The following table summarizes the available quantitative data from preclinical studies involving **DR4485 hydrochloride**. It is important to note that access to the full-text publications would provide more comprehensive datasets.

Parameter	Cell Line/Model	Concentration/ Dose	Effect	Reference
pKi	-	-	8.14	MedChemExpress, Tocris Bioscience
Autophagy Induction	MZ54 WT glioma cells	6 μM , 8 μM	Induces autophagy and cell death	Gerd et al. (2021)
Synaptic Vesicle Pool	Cultured rat cortical neurons	1 μM	Significantly decreased the total recycling pool of synaptic vesicles	Guhathakurta et al. (2024)

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies used in studies citing **DR4485 hydrochloride**. For precise details, consultation of the full-text articles is necessary.

Cell Culture and Treatment

- **Cell Lines:** MZ54 WT glioma cells, primary cultured rat cortical neurons.
- **Culture Conditions:** Standard cell culture conditions (e.g., 37°C, 5% CO₂) in appropriate media supplemented with fetal bovine serum and antibiotics.
- **DR4485 Hydrochloride Preparation:** **DR4485 hydrochloride** is typically dissolved in a solvent such as DMSO to create a stock solution, which is then diluted to the final desired concentration in the cell culture medium.

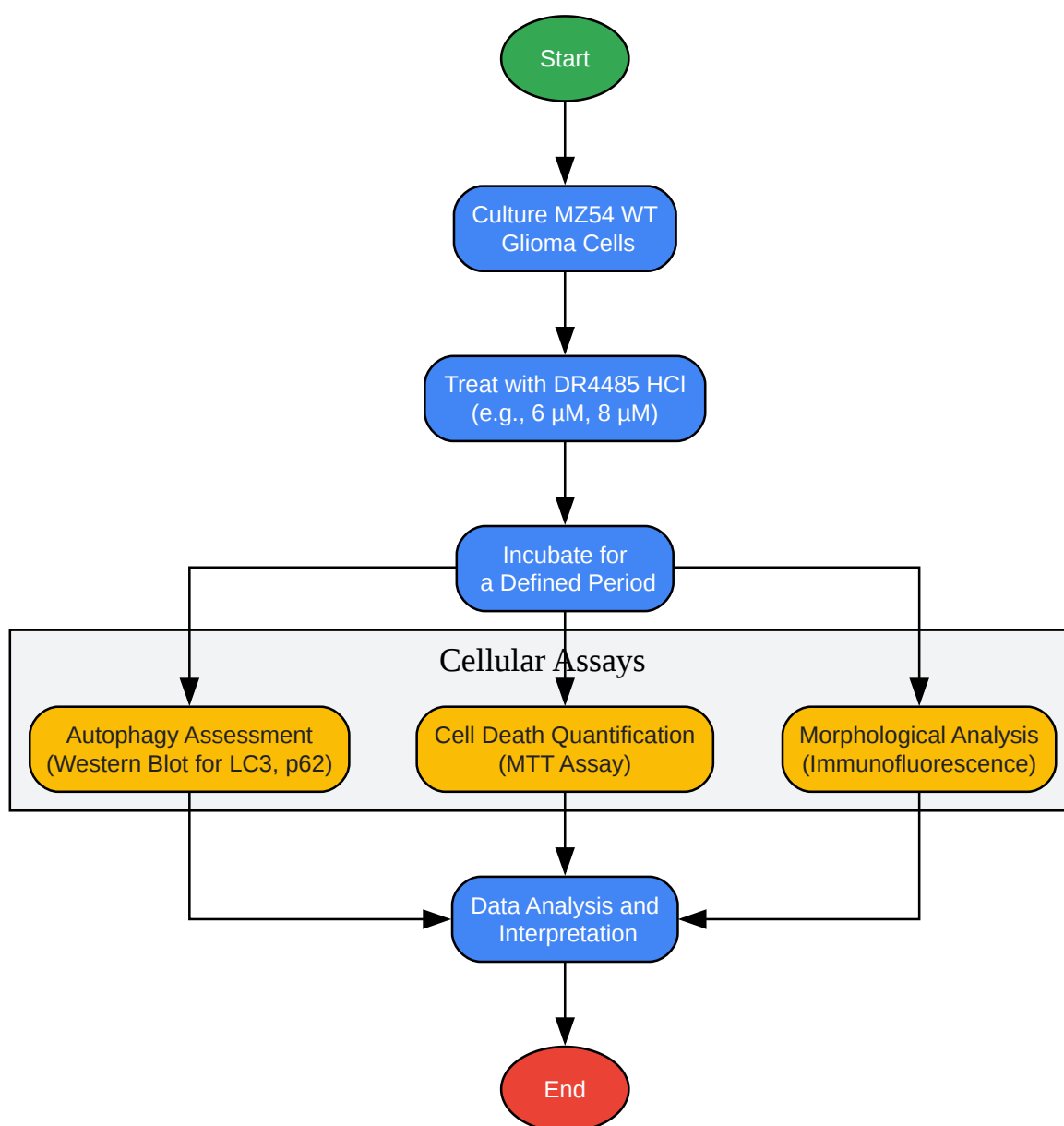
Autophagy and Cell Death Assays

- **Western Blotting:** To detect markers of autophagy (e.g., LC3-II/LC3-I ratio, p62) and apoptosis (e.g., cleaved caspase-3).
- **Immunofluorescence:** To visualize autophagosomes (e.g., LC3 puncta) and assess cell morphology.
- **Cell Viability Assays:** (e.g., MTT, CellTiter-Glo) to quantify cell death.

Synaptic Vesicle Recycling Assay

- **Live-cell imaging:** Using fluorescent reporters (e.g., synaptophysin-pHluorin) to visualize synaptic vesicle exocytosis and endocytosis in real-time.
- **Image Analysis:** Quantifying changes in fluorescence intensity to determine the size of the readily releasable pool and the total recycling pool of synaptic vesicles.

Experimental Workflow for Investigating DR4485 in Glioblastoma



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Caption: Workflow for glioblastoma studies.

Conclusion and Future Directions

DR4485 hydrochloride is a valuable research tool for elucidating the roles of the 5-HT7 receptor in health and disease. Preclinical findings highlight its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on:

- In vivo studies: To evaluate the efficacy and safety of **DR4485 hydrochloride** in animal models of glioblastoma and neurological disorders.
- Pharmacokinetic and pharmacodynamic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- Mechanism of action studies: To further delineate the downstream signaling pathways affected by **DR4485 hydrochloride** in different cellular contexts.
- Combination therapies: To investigate the potential synergistic effects of **DR4485 hydrochloride** with existing therapeutic agents.

The continued investigation of **DR4485 hydrochloride** holds promise for the development of novel therapies for challenging diseases.

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